molecular formula C10H19NO B13068560 (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

Cat. No.: B13068560
M. Wt: 169.26 g/mol
InChI Key: LMNCUKGFGMRJQN-SYZWKDNESA-N
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Description

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[2.2.2]octane framework provides a rigid and stable structure, which can be advantageous in the design of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol typically involves the use of photochemistry and palladium-catalyzed reactions. One approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the use of scalable photochemical and catalytic processes is likely. These methods would need to be optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts with phenols and related nucleophiles have been studied .

Common Reagents and Conditions

Common reagents used in these reactions include phenols, nucleophiles, and palladium catalysts. The reactions often require high temperatures and solvents like polyethyleneglycol (PEG) or diglyme.

Major Products

The major products formed from these reactions include piperazine derivatives and other functionalized bicyclic structures. These products can be further modified to explore new chemical spaces and bioactive compounds.

Scientific Research Applications

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is likely that the compound interacts with enzymes and receptors due to its structural features. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is unique due to its specific amino and hydroxyl functional groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(1S)-2-amino-1-(2-bicyclo[2.2.2]octanyl)ethanol

InChI

InChI=1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2/t7?,8?,9?,10-/m1/s1

InChI Key

LMNCUKGFGMRJQN-SYZWKDNESA-N

Isomeric SMILES

C1CC2CCC1CC2[C@@H](CN)O

Canonical SMILES

C1CC2CCC1CC2C(CN)O

Origin of Product

United States

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